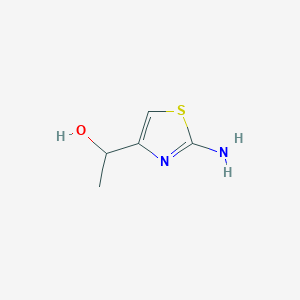
1-(2-Aminothiazol-4-yl)ethan-1-ol
概要
説明
1-(2-Aminothiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminothiazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 1-(2-Aminothiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: The compound can be reduced to form 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
1-(2-Aminothiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Aminothiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
類似化合物との比較
2-Aminothiazole: A precursor in the synthesis of 1-(2-Aminothiazol-4-yl)ethan-1-ol, known for its antimicrobial properties.
1-(2-Amino-1,3-thiazol-4-yl)ethane: A reduced form of the compound with similar chemical properties.
1-(2-Amino-1,3-thiazol-4-yl)acetaldehyde:
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
1-(2-amino-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3,(H2,6,7) |
InChIキー |
CKZAMDAFHINZHU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC(=N1)N)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














